1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate
Description
The compound 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is a heterocyclic derivative featuring a benzodioxole core substituted with methyl, piperidinoethyl, and piperidinomethyl groups. Key characteristics include:
Properties
CAS No. |
65210-34-6 |
|---|---|
Molecular Formula |
C21H34Cl2N2O2 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-[[2-methyl-2-(2-piperidin-1-ium-1-ylethyl)-1,3-benzodioxol-5-yl]methyl]piperidin-1-ium;dichloride |
InChI |
InChI=1S/C21H32N2O2.2ClH/c1-21(10-15-22-11-4-2-5-12-22)24-19-9-8-18(16-20(19)25-21)17-23-13-6-3-7-14-23;;/h8-9,16H,2-7,10-15,17H2,1H3;2*1H |
InChI Key |
MPWWFXDLVRUNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)C[NH+]3CCCCC3)CC[NH+]4CCCCC4.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and piperidine. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is also common.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Structural Analogs with Benzodioxole and Amine Substituents
Key Observations :
Physicochemical and Spectral Comparisons
Research Findings :
- The target compound’s C=N IR peak (1603 cm⁻¹) suggests conjugation between the benzodioxole core and amine substituents, absent in ester-based analogs (e.g., ) .
- Hemihydrate forms (target compound) exhibit superior thermal stability compared to anhydrous dihydrochlorides (e.g., ) due to crystalline water reducing hygroscopicity .
Biological Activity
The compound 1,3-Benzodioxole, 2-methyl-2-(2-piperidinoethyl)-5-(piperidinomethyl)-, dihydrochloride, hemihydrate is a complex organic molecule that falls under the category of benzodioxole derivatives. This compound is noteworthy due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
1,3-Benzodioxole is characterized by its methylenedioxy functional group, which contributes to its reactivity and biological activity. The presence of piperidine rings enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Molecular Formula
- Molecular Formula : C19H26Cl2N2O3
- Molecular Weight : 399.34 g/mol
Insecticidal Properties
Recent studies have highlighted the potential of benzodioxole derivatives as insecticides. A notable study investigated the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, a primary vector for various arboviruses. The findings indicated that certain derivatives exhibited significant larvicidal activity with low toxicity to mammals.
Research Findings
- Compound Tested : 3,4-(methylenedioxy) cinnamic acid
- LC50 (Lethal Concentration) : 28.9 ± 5.6 μM
- LC90 : 162.7 ± 26.2 μM
- Positive Control (Temephos) : LC50 < 10.94 μM
- Cytotoxicity : No cytotoxic effects observed on human peripheral blood mononuclear cells at concentrations up to 5200 μM.
- Toxicity in Mice : Mild behavioral effects were noted at doses of 2000 mg/kg without structural damage to vital organs .
Antimicrobial Activity
Benzodioxole derivatives have also been evaluated for their antimicrobial properties. Research has shown that certain compounds within this class exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Neuropharmacological Effects
The piperidine moiety in the compound is known for its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Studies indicate that derivatives of benzodioxole can influence neurochemical processes, potentially leading to anxiolytic or antidepressant effects.
Study on Larvicidal Activity
In a controlled laboratory setting, researchers synthesized several benzodioxole derivatives and assessed their activity against Aedes aegypti. The study utilized a range of concentrations to determine the efficacy and safety profiles of these compounds.
| Compound Name | LC50 (μM) | LC90 (μM) | Cytotoxicity (up to μM) |
|---|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 | 162.7 | No cytotoxicity |
| Temephos (Control) | <10.94 | N/A | N/A |
Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of benzodioxole derivatives in animal models. Behavioral assays indicated alterations in anxiety-like behaviors upon administration of specific compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
